n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine
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Overview
Description
n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine: is an organic compound with the molecular formula C16H15N3O2. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine typically involves the condensation of 2-aminophenol with 3-methoxybenzaldehyde to form the benzoxazole ring. This intermediate is then reacted with acetamidine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria. It is also being investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being studied for their efficacy in treating diseases such as tuberculosis and cancer .
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential bacterial cell wall components, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by interfering with key signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
2-Phenylbenzoxazole: Known for its antimicrobial and anticancer properties.
2-Piperidine-benzoxazole: Exhibits significant antimycobacterial activity.
3-(2-Benzoxazol-5-yl)alanine: Studied for its biological activity against various pathogens .
Uniqueness: n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine stands out due to its unique methoxy substitution, which enhances its biological activity and specificity.
Properties
Molecular Formula |
C16H15N3O2 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
N'-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C16H15N3O2/c1-10(17)18-12-6-7-15-14(9-12)19-16(21-15)11-4-3-5-13(8-11)20-2/h3-9H,1-2H3,(H2,17,18) |
InChI Key |
JYRJOUQYBCERGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
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